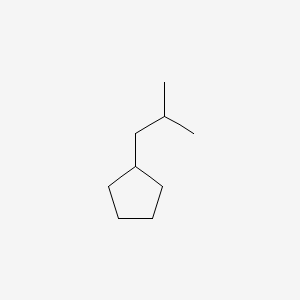

Isobutylcyclopentane

Description

The exact mass of the compound Isobutylcyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74180. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isobutylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylpropylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUYDFJBHDYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191315 | |

| Record name | Isobutylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | Isobutylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3788-32-7 | |

| Record name | (2-Methylpropyl)cyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isobutylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylcyclopentane, with the chemical formula C9H18, is a cycloalkane that consists of a cyclopentane ring substituted with an isobutyl group.[1][2] As a non-polar organic compound, it finds applications as a solvent and as an intermediate in the synthesis of more complex molecules.[1][2] Understanding its physical properties is crucial for its application in organic synthesis, materials science, and for ensuring safe handling and storage. This guide provides a comprehensive overview of the key physical properties of isobutylcyclopentane, supported by experimental methodologies and data visualizations.

Core Physical Properties

The physical characteristics of isobutylcyclopentane are summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Units |

| Molecular Weight | 126.24 | g/mol |

| Boiling Point | 147.97 - 150.2 | °C |

| Melting Point | -115.22 | °C |

| Density | 0.7769 - 0.8 | g/cm³ |

| Refractive Index | 1.4273 - 1.434 | |

| Vapor Pressure | 4.9 - 4.95 | mmHg at 25°C |

| Flash Point | 31.5 | °C |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound like isobutylcyclopentane, the boiling point is a key indicator of its volatility and purity.

Methodology: Distillation

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A sample of isobutylcyclopentane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The heating mantle is turned on and the temperature is gradually increased.

-

Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometry

-

Pycnometer Preparation: A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed accurately.

-

Sample Filling: The pycnometer is filled with isobutylcyclopentane, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the isobutylcyclopentane is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment.

Methodology: Refractometry

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of isobutylcyclopentane are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index value is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Signaling Pathways and Logical Relationships

As a simple hydrocarbon, isobutylcyclopentane is not involved in biological signaling pathways. Its primary relevance in a biological or pharmaceutical context would be as a non-polar solvent or as a building block in the synthesis of more complex, biologically active molecules. The logical relationship of its physical properties is primarily with its molecular structure.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of isobutylcyclopentane, including its molecular weight, boiling and melting points, density, and refractive index. Standard experimental methodologies for determining these properties have been outlined to provide a practical framework for laboratory professionals. While isobutylcyclopentane does not participate in biological signaling, its physical characteristics, which are directly influenced by its molecular structure, are fundamental to its applications in research and development. The data and protocols presented herein serve as a valuable resource for scientists and professionals working with this compound.

References

An In-depth Technical Guide to Isobutylcyclopentane: Core Molecular Properties

This guide provides essential information regarding the molecular formula and weight of isobutylcyclopentane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Properties

Isobutylcyclopentane, also known as (2-methylpropyl)cyclopentane, is a cycloalkane with the chemical formula C9H18.[1][2][3][4] It consists of a five-membered cyclopentane ring substituted with an isobutyl group.[4] The molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H18 | PubChem[1], Guidechem[2], Smolecule[3], LookChem[4] |

| Molecular Weight | 126.24 g/mol | PubChem[1], Smolecule[3], LookChem[4] |

| 126.243 g/mol | Guidechem[2] | |

| 126.2392 g/mol | EZGC Method Translator[5] | |

| Monoisotopic Mass | 126.140850574 Da | PubChem[1], Guidechem[2] |

| IUPAC Name | (2-methylpropyl)cyclopentane | PubChem[1], Smolecule[3] |

| CAS Number | 3788-32-7 | PubChem[1], Guidechem[2], Smolecule[3] |

Applicability of Further Technical Information

The request for detailed experimental protocols and the visualization of signaling pathways is duly noted. However, for a fundamental chemical compound such as isobutylcyclopentane, which primarily serves as a solvent and a chemical intermediate, these concepts are not directly applicable.[3][4]

-

Experimental Protocols: While synthesis and analysis protocols for isobutylcyclopentane exist within the broader chemical literature, they are specific to individual research studies rather than being a core characteristic of the molecule itself. The provided search results do not contain detailed experimental methodologies.

-

Signaling Pathways and Logical Workflows: Isobutylcyclopentane is not known to be involved in biological signaling pathways in the manner of a drug or a bioactive molecule. Therefore, the creation of diagrams to represent such pathways or complex experimental workflows is not relevant to the chemical nature of this compound.

References

Spectroscopic Elucidation of Isobutylcyclopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isobutylcyclopentane, a saturated hydrocarbon. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule. The information presented herein is intended to support research and development activities where the identification and characterization of non-polar moieties are critical.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for isobutylcyclopentane. These data are essential for the unambiguous identification and structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public experimental NMR data for isobutylcyclopentane, the following ¹H and ¹³C NMR data are predicted values. These predictions offer a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for Isobutylcyclopentane

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-9, H-9' | 0.86 | Doublet | 6.6 |

| H-7, H-7' | 1.15 | Triplet | 7.3 |

| H-2, H-5, H-2', H-5' | 1.25 | Multiplet | - |

| H-3, H-4, H-3', H-4' | 1.52 | Multiplet | - |

| H-8 | 1.62 | Nonet | 6.7 |

| H-1, H-1' | 1.76 | Multiplet | - |

Predicted using NMRDB.org.

Table 2: Predicted ¹³C NMR Data for Isobutylcyclopentane

| Carbon | Chemical Shift (ppm) |

| C-9 | 22.8 |

| C-3, C-4 | 25.5 |

| C-8 | 28.9 |

| C-2, C-5 | 32.7 |

| C-1 | 37.8 |

| C-7 | 44.1 |

Predicted using NMRDB.org.

Infrared (IR) Spectroscopy

The infrared spectrum of isobutylcyclopentane is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The data presented was sourced from the NIST Chemistry WebBook[1].

Table 3: Key IR Absorption Bands for Isobutylcyclopentane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955 | C-H Stretch | Alkane (CH₃, CH₂) |

| 2868 | C-H Stretch | Alkane (CH₃, CH₂) |

| 1466 | C-H Bend | Alkane (CH₂, CH₃) |

| 1384 | C-H Bend | Alkane (CH₃) |

| 1367 | C-H Bend | Alkane (CH₃) |

Mass Spectrometry (MS)

The mass spectrum of isobutylcyclopentane provides information about its molecular weight and fragmentation pattern upon electron ionization. The data presented was sourced from the NIST Chemistry WebBook.

Table 4: Major Fragments in the Mass Spectrum of Isobutylcyclopentane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 100 | [C₃H₅]⁺ |

| 56 | 85 | [C₄H₈]⁺ |

| 69 | 70 | [C₅H₉]⁺ (cyclopentyl) |

| 83 | 30 | [C₆H₁₁]⁺ |

| 126 | 15 | [C₉H₁₈]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of isobutylcyclopentane (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

¹H NMR: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves the acquisition of 16 to 64 scans with a relaxation delay of 1-2 seconds between pulses.

-

¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid, isobutylcyclopentane can be analyzed directly as a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Isobutylcyclopentane, being a volatile liquid, is well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5 column). The eluted compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for alkanes, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Data Correlation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information for the structural elucidation of isobutylcyclopentane.

References

An In-depth Technical Guide to the Synthesis of Isobutylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing isobutylcyclopentane. It details the core chemical reactions, underlying mechanisms, and general experimental considerations for each route. While specific quantitative data for the synthesis of isobutylcyclopentane is not extensively available in the public domain, this guide presents illustrative data from analogous reactions to provide a comparative framework for researchers.

Introduction

Isobutylcyclopentane is a saturated hydrocarbon with the molecular formula C₉H₁₈. It consists of a five-membered cyclopentane ring substituted with an isobutyl group. This non-polar organic compound finds applications as a solvent and as an intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This guide explores the principal synthetic routes for its preparation, including catalytic hydrogenation, Friedel-Crafts alkylation, and Grignard synthesis.

Synthesis Pathways and Mechanisms

Three primary pathways for the synthesis of isobutylcyclopentane are discussed below, each with its distinct advantages and challenges.

Catalytic Hydrogenation of Isobutylcyclopentene

This is a common and efficient method for the synthesis of isobutylcyclopentane, particularly in industrial settings.[1] The reaction involves the addition of hydrogen across the double bond of isobutylcyclopentene in the presence of a metal catalyst.

Reaction:

Isobutylcyclopentene + H₂ → Isobutylcyclopentane

Mechanism:

The catalytic hydrogenation of alkenes is a heterogeneous reaction that occurs on the surface of a metal catalyst, typically palladium, platinum, or nickel. The mechanism involves the following key steps:

-

Adsorption: Both the alkene (isobutylcyclopentene) and hydrogen gas are adsorbed onto the surface of the metal catalyst.

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is weakened and broken, forming atomic hydrogen bound to the catalyst surface.

-

Hydrogen Transfer: The adsorbed alkene migrates on the catalyst surface, and two hydrogen atoms are sequentially transferred to the carbons of the double bond. This typically occurs in a syn-addition fashion, where both hydrogen atoms add to the same face of the double bond.

-

Desorption: The newly formed alkane (isobutylcyclopentane) is desorbed from the catalyst surface, regenerating the active sites for the next catalytic cycle.

References

The Reactivity and Stability of Isobutylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of isobutylcyclopentane. As a saturated cycloalkane, isobutylcyclopentane is a relatively stable organic compound, a property that makes it a valuable non-polar solvent and an intermediate in chemical synthesis. This document details its thermochemical properties, bond dissociation energies, and reactivity in key chemical transformations including oxidation, halogenation, and pyrolysis. Methodologies for representative experimental protocols are provided, and reaction pathways are illustrated using logical diagrams. All quantitative data is summarized for clarity and comparative analysis.

Introduction

Isobutylcyclopentane, with the chemical formula C9H18, is a cyclic alkane consisting of a five-membered cyclopentane ring substituted with an isobutyl group.[1][2] Its saturated hydrocarbon structure imparts significant chemical stability, rendering it less reactive than unsaturated or functionalized organic molecules. However, under specific conditions, isobutylcyclopentane can participate in a range of chemical reactions, primarily initiated by high temperatures or reactive species such as free radicals. Understanding the stability and reactivity of this compound is crucial for its application in organic synthesis, materials science, and as a potential component in fuel surrogates. This guide aims to provide an in-depth technical analysis of the chemical behavior of isobutylcyclopentane.

Thermochemical Properties and Stability

Table 1: Estimated Thermochemical Data for Isobutylcyclopentane and Comparative Data for n-Butylcyclopentane

| Property | Estimated Value for Isobutylcyclopentane (gas, 298.15 K) | Experimental Value for n-Butylcyclopentane (liquid, 298.15 K)[3] |

| Standard Enthalpy of Formation (ΔfH°) | ~ -215 to -225 kJ/mol | -209.6 ± 1.2 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not available | Data not available |

| Standard Entropy (S°) | Data not available | 343.84 J/mol·K[3] |

| Heat Capacity (Cp) | Data not available | 245.35 J/mol·K[3] |

Note: The estimated value for isobutylcyclopentane is based on general trends in alkane isomerization energies. The data for n-butylcyclopentane is for the liquid phase and serves as a reference.

The stability of isobutylcyclopentane is attributed to its strong carbon-carbon and carbon-hydrogen sigma bonds and the relatively low ring strain of the cyclopentane ring compared to smaller cycloalkanes like cyclopropane and cyclobutane.

Bond Dissociation Energies and Radical Formation

The reactivity of isobutylcyclopentane, particularly in radical-mediated reactions, is dictated by the strength of its C-H and C-C bonds. Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radical species. Weaker bonds are more susceptible to cleavage and thus represent more reactive sites on the molecule.

While specific experimental BDEs for isobutylcyclopentane have not been determined, they can be estimated based on established trends in alkane chemistry. The C-H bond strength decreases in the order of primary > secondary > tertiary. Consequently, the tertiary hydrogen atom on the isobutyl group is the most likely site for hydrogen abstraction.

Table 2: Estimated Bond Dissociation Energies (BDEs) for Isobutylcyclopentane

| Bond Type | Position | Estimated BDE (kJ/mol) |

| C-H (tertiary) | C1 of isobutyl group | 390 - 400 |

| C-H (secondary) | Cyclopentane ring | 400 - 410 |

| C-H (primary) | Methyl groups of isobutyl | 410 - 420 |

| C-C | Cyclopentyl-isobutyl | 350 - 360 |

| C-C | Within isobutyl group | 360 - 370 |

| C-C | Within cyclopentane ring | 370 - 380 |

Note: These are estimated values based on typical BDEs for similar chemical environments in other alkanes.

The homolytic cleavage of these bonds leads to the formation of various carbon-centered radicals, which are key intermediates in the reactions discussed in the following sections.

Figure 1: Formation of radical intermediates from isobutylcyclopentane.

Reactivity and Key Reactions

As a saturated alkane, isobutylcyclopentane's reactivity is characterized by free-radical substitution and thermal decomposition reactions.

Oxidation

The oxidation of isobutylcyclopentane, typically occurring at elevated temperatures, proceeds through a free-radical chain mechanism. The initiation involves the homolytic cleavage of a C-H bond to form an alkyl radical, which then reacts with molecular oxygen. The low-temperature oxidation mechanism for alkanes is known to involve the formation of alkylperoxy radicals (ROO•) and hydroperoxides (ROOH), which can lead to autoignition.[4]

Figure 2: Simplified pathway for the free-radical oxidation of isobutylcyclopentane.

Experimental Protocol: Gas-Phase Oxidation of Alkanes

A representative experimental setup for studying the gas-phase oxidation of alkanes involves a flow reactor or a jet-stirred reactor.[2]

-

Reactant Mixture Preparation: A mixture of the alkane, oxygen, and an inert diluent gas (e.g., nitrogen or argon) is prepared with a specific fuel-to-oxygen ratio.

-

Reactor Setup: The gas mixture is introduced into a reactor maintained at a constant temperature and pressure.

-

Reaction Initiation: The reaction is initiated by heating the mixture to the desired temperature.

-

Product Analysis: The effluent gas from the reactor is continuously sampled and analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the reactants and products.

-

Kinetic Analysis: By varying the temperature, pressure, and residence time, kinetic parameters such as reaction rates and activation energies can be determined.

Halogenation

Isobutylcyclopentane can undergo free-radical halogenation with chlorine or bromine in the presence of UV light or heat.[5][6] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.

Figure 3: General mechanism for the free-radical halogenation of isobutylcyclopentane.

Due to the different stabilities of the possible radical intermediates, the selectivity of halogenation depends on the halogen used. Bromination is highly selective for the tertiary C-H bond due to the stability of the tertiary radical. Chlorination is less selective and will yield a mixture of products corresponding to the substitution at tertiary, secondary, and primary positions.

Experimental Protocol: Free-Radical Chlorination of an Alkane

-

Apparatus: A reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp is required.

-

Reactants: The alkane is placed in the reaction vessel. Chlorine gas is bubbled through the liquid.

-

Initiation: The reaction is initiated by irradiating the mixture with UV light.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the chlorine gas color and by periodically taking samples for GC analysis.

-

Work-up: After the reaction is complete, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove any dissolved HCl and unreacted chlorine. The organic layer is then dried and the products are separated by distillation or chromatography.

Pyrolysis

At high temperatures (typically above 400°C) and in the absence of oxygen, isobutylcyclopentane can undergo pyrolysis, or thermal cracking.[7] This process involves the homolytic cleavage of C-C and C-H bonds, leading to the formation of smaller, more volatile hydrocarbons, including alkanes and alkenes. The initial and primary bond cleavage is expected to be the C-C bond between the cyclopentyl ring and the isobutyl group, as it is likely the weakest C-C bond.

Figure 4: Logical workflow for the pyrolysis of isobutylcyclopentane.

Experimental Protocol: Alkane Pyrolysis

-

Apparatus: A tube furnace reactor is commonly used for pyrolysis studies.[8]

-

Procedure: A stream of the alkane, diluted with an inert gas, is passed through the heated reactor tube.

-

Temperature and Residence Time Control: The furnace temperature and the flow rate of the gas mixture are controlled to achieve the desired reaction conditions.

-

Product Collection: The products exiting the reactor are rapidly cooled to quench the reaction and then collected for analysis.

-

Analysis: The product mixture is analyzed by GC-MS to identify the various smaller hydrocarbons formed during the cracking process.

Conclusion

Isobutylcyclopentane is a chemically stable molecule due to its saturated hydrocarbon structure. Its reactivity is primarily governed by free-radical pathways initiated by heat or UV light, leading to oxidation, halogenation, and pyrolysis. The most reactive site on the molecule is the tertiary C-H bond on the isobutyl substituent, which is particularly susceptible to hydrogen abstraction. While specific quantitative thermochemical and kinetic data for isobutylcyclopentane are scarce, a robust understanding of its chemical behavior can be derived from the well-established principles of alkane reactivity and by analogy to similar cycloalkanes. This technical guide provides a foundational understanding for researchers and professionals working with isobutylcyclopentane in various applications.

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. [PDF] Experimental investigation of the low temperature oxidation of the five isomers of hexane. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Experimental confirmation of the low-temperature oxidation scheme of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. All About Pyrolysis of Alkanes [unacademy.com]

- 8. Experimental and Modeling Investigation on the Pyrolysis of n-Decane Initiated by Nitropropane. Part I: 1-Nitropropane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isobutylcyclopentane (CAS 3788-32-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylcyclopentane, with the CAS registry number 3788-32-7, is a cycloalkane hydrocarbon characterized by a cyclopentane ring substituted with an isobutyl group. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, and known applications. While Isobutylcyclopentane serves as a nonpolar solvent and a potential intermediate in organic synthesis, publicly available data on its specific biological activities, and its direct role in drug development as an active pharmacophore are limited. This document consolidates available data to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Isobutylcyclopentane is a colorless liquid with a characteristic hydrocarbon odor. Its key physicochemical properties are summarized in the table below for easy reference and comparison.[1][2]

| Property | Value | Reference |

| CAS Number | 3788-32-7 | [1][2] |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][2][3] |

| Melting Point | -115.22 °C | [2] |

| Boiling Point | 147.97 °C | [2] |

| Density | 0.7769 g/cm³ | [2] |

| Flash Point | 31.5 °C | [2] |

| Vapor Pressure | 4.95 mmHg at 25°C | [2] |

| Refractive Index | 1.4273 | [2] |

| SMILES | CC(C)CC1CCCC1 | [3] |

| InChI | InChI=1S/C9H18/c1-8(2)7-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 | [3] |

Synthesis and Reactivity

Synthesis

Two primary methods for the synthesis of Isobutylcyclopentane have been reported:

-

Alkylation of Cyclopentane: This common laboratory-scale method involves the alkylation of cyclopentane with isobutyl chloride. The reaction is typically carried out in the presence of a strong base, such as sodium hydride, under reflux conditions and an inert atmosphere to prevent side reactions.[3]

-

Catalytic Hydrogenation: On an industrial scale, Isobutylcyclopentane can be produced via the catalytic hydrogenation of isobutylcyclopentene. This process utilizes a metal catalyst, such as palladium on carbon, under elevated temperature and pressure to saturate the double bond of the cyclopentene ring.[3]

Detailed experimental protocols for these syntheses are not extensively documented in publicly accessible literature. Researchers should refer to general organic chemistry methodologies for alkylation and hydrogenation reactions and adapt them for this specific synthesis, with appropriate safety precautions.

Chemical Reactivity

As a saturated hydrocarbon, Isobutylcyclopentane exhibits relatively low reactivity. However, it can undergo several types of chemical reactions under specific conditions:

-

Oxidation: Strong oxidizing agents, such as potassium permanganate, can oxidize Isobutylcyclopentane. This reaction typically leads to the cleavage of the cyclopentane ring, yielding products like cyclopentanone and isobutyric acid.[3]

-

Reduction: While already a saturated molecule, halogenated derivatives of Isobutylcyclopentane can undergo reductive dehalogenation.[3]

-

Substitution: In the presence of ultraviolet (UV) light, Isobutylcyclopentane can react with halogens like chlorine and bromine through a free-radical substitution mechanism, resulting in the formation of halogenated derivatives.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of Isobutylcyclopentane is expected to show distinct signals for the different carbon atoms in the isobutyl group and the cyclopentane ring. The chemical shifts would be in the typical aliphatic region. SpectraBase indicates the availability of a ¹³C NMR spectrum for Isobutylcyclopentane.[1]

-

¹H NMR: The ¹H NMR spectrum would display signals corresponding to the protons on the cyclopentane ring and the isobutyl side chain, with characteristic splitting patterns due to spin-spin coupling.

Mass Spectrometry (MS)

The mass spectrum of Isobutylcyclopentane obtained by gas chromatography-mass spectrometry (GC-MS) is available.[1][4] The fragmentation pattern of cycloalkanes is complex, but key fragments for Isobutylcyclopentane would likely involve the loss of the isobutyl group or fragmentation of the cyclopentane ring. The provided GC-MS data shows prominent peaks at m/z values of 41, 56, 69, 83, and the molecular ion peak at 126.[4]

Infrared (IR) Spectroscopy

The IR spectrum of Isobutylcyclopentane would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, typical for alkanes. The absence of significant absorptions in other regions would confirm the lack of functional groups.

Applications in Research and Industry

The primary applications of Isobutylcyclopentane stem from its properties as a nonpolar hydrocarbon.

-

Solvent: Due to its nonpolar nature, it can be used as a solvent for other nonpolar substances in organic reactions and material science research.[2][3] It is considered a safer alternative to some other volatile and toxic solvents.[2]

-

Chemical Intermediate: Isobutylcyclopentane can serve as a starting material or intermediate for the synthesis of more complex organic molecules, including pharmaceuticals and fragrances.[2][3] Its potential as a building block in drug discovery lies in the synthesis of novel molecular scaffolds.

Below is a conceptual workflow illustrating the potential use of Isobutylcyclopentane as a building block in pharmaceutical synthesis.

Caption: Conceptual workflow for utilizing Isobutylcyclopentane in drug discovery.

Toxicological and Safety Information

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Isobutylcyclopentane is classified as:

Health Effects

Overexposure to Isobutylcyclopentane may cause skin and eye irritation.[6][7] Due to its volatile nature, inhalation can have anesthetic effects, leading to drowsiness, dizziness, and headache.[6][7] It is classified as a neurotoxin.[7]

It is imperative to handle Isobutylcyclopentane in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Biological Activity and Drug Development Potential

Currently, there is a notable absence of published research detailing specific biological activities of Isobutylcyclopentane. While some studies explore the biological potential of other cyclopentane derivatives, no direct data on Isobutylcyclopentane's efficacy in any biological assays or its involvement in specific signaling pathways has been found.[8]

Its primary relevance to drug development is as a hydrophobic, non-polar building block. The cyclopentane ring is a common motif in medicinal chemistry, and the isobutyl group can provide steric bulk and lipophilicity, which can be crucial for ligand-receptor interactions. Researchers may consider using Isobutylcyclopentane as a starting scaffold for the synthesis of novel compounds with potential therapeutic applications. However, any such derivative would require extensive biological evaluation to determine its activity and mechanism of action.

Conclusion

Isobutylcyclopentane is a simple cycloalkane with well-defined physicochemical properties. Its utility is primarily as a nonpolar solvent and a precursor in organic synthesis. While the cyclopentane scaffold is of interest in medicinal chemistry, there is a significant gap in the scientific literature regarding the specific biological activities and therapeutic potential of Isobutylcyclopentane itself. This guide provides a summary of the currently available technical information and highlights the need for further research to explore the potential of this compound in drug discovery and development. Professionals are encouraged to consult safety data sheets and conduct thorough literature reviews for any new applications of this chemical.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Cas 3788-32-7,ISO-BUTYLCYCLOPENTANE | lookchem [lookchem.com]

- 3. Buy Isobutylcyclopentane | 3788-32-7 [smolecule.com]

- 4. ez.restek.com [ez.restek.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Isobutylcyclopentane | C9H18 | CID 77414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isobutylcyclopentane - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Synthesis and biological evaluation of cyclopentane-linked alkyl phosphocholines as potential anticancer agents that act by inhibiting Akt phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methylpropyl)cyclopentane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-methylpropyl)cyclopentane, a saturated hydrocarbon of interest in various chemical and industrial applications. The document details the compound's nomenclature and synonyms, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis. Furthermore, logical diagrams illustrating the primary synthetic pathways are provided to facilitate a deeper understanding of its preparation. This guide is intended to serve as a foundational resource for professionals engaged in chemical research, materials science, and drug development who may utilize this compound as a solvent, intermediate, or reference standard.

Nomenclature and Chemical Identity

(2-Methylpropyl)cyclopentane is a cycloalkane characterized by a five-membered carbon ring substituted with a 2-methylpropyl (isobutyl) group. Its systematic and common identifiers are crucial for accurate documentation and database retrieval in a research context.

The IUPAC-preferred name for this compound is (2-Methylpropyl)cyclopentane .[1][2] However, it is frequently referred to by its common name, isobutylcyclopentane .[1][3][4] A comprehensive list of its identifiers is provided below:

| Identifier Type | Value |

| IUPAC Name | (2-Methylpropyl)cyclopentane[1][2] |

| Common Name | Isobutylcyclopentane[3][4] |

| Synonyms | Cyclopentane, isobutyl-[3][4]; (2-methylpropyl)-cyclopentane |

| CAS Number | 3788-32-7[1][3][4] |

| Molecular Formula | C₉H₁₈[1][2][3] |

| Molecular Weight | 126.24 g/mol [1][3] |

| Canonical SMILES | CC(C)CC1CCCC1[1] |

| InChI Key | DPUYDFJBHDYVQM-UHFFFAOYSA-N[1][2][4] |

| EINECS Number | 223-257-2[3] |

Physicochemical Properties

The physical and chemical properties of (2-methylpropyl)cyclopentane define its behavior and suitability for various applications, such as its use as a nonpolar organic solvent.[1] The following table summarizes key quantitative data for this compound.

| Property | Value | Unit |

| Boiling Point | 147.97 | °C[3] |

| Melting Point | -115.22 | °C[3] |

| Density | 0.7769 | g/cm³[3] |

| Flash Point | 31.5 | °C[3] |

| Vapor Pressure | 4.95 | mmHg at 25°C[3] |

| Refractive Index | 1.4273 | nD |

| Kovats Retention Index | 893.3 (Standard non-polar) |

Synthesis of (2-Methylpropyl)cyclopentane

(2-Methylpropyl)cyclopentane can be synthesized through various established organic chemistry routes. The two primary methods involve the catalytic hydrogenation of an unsaturated precursor and the alkylation of a cyclopentyl derivative. As this compound is not involved in known biological signaling pathways, this section focuses on its chemical synthesis, which is relevant for its use as a chemical intermediate or solvent.[1]

Experimental Protocol 1: Catalytic Hydrogenation of Isobutylcyclopentene

This protocol describes the reduction of an isobutylcyclopentene precursor to the saturated isobutylcyclopentane. The reaction proceeds via the syn-addition of hydrogen across the double bond on the surface of a heterogeneous metal catalyst.

Materials and Equipment:

-

Isobutylcyclopentene

-

Palladium on Carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Hydrogen-filled balloon attached to a needle

-

Vacuum/inert gas manifold

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry two-neck round-bottom flask equipped with a magnetic stir bar, dissolve isobutylcyclopentene in methanol (approx. 10-15 mL of solvent per gram of alkene).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the mixture (typically 1-2 mol% relative to the alkene).

-

Inerting the Atmosphere: Seal the flask with a septum. Connect the flask to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.

-

Introduction of Hydrogen: With the flask under a static pressure of inert gas, introduce the needle attached to the hydrogen-filled balloon through the septum.

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25°C) to ensure efficient contact between the reactants, solvent, and catalyst surface. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction (disappearance of starting material), carefully remove the hydrogen balloon needle and purge the flask with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to recover any residual product.

-

Purification: Combine the filtrate and washings. Remove the methanol solvent under reduced pressure using a rotary evaporator to yield the crude (2-methylpropyl)cyclopentane. If necessary, the product can be further purified by distillation.

Experimental Protocol 2: Alkylation of Cyclopentane via a Grignard Reagent

This protocol outlines a plausible method for the synthesis of (2-methylpropyl)cyclopentane using a Grignard reaction, a powerful C-C bond-forming strategy. This involves the preparation of a cyclopentyl Grignard reagent followed by its reaction with an isobutyl halide.

Materials and Equipment:

-

Bromocyclopentane

-

Magnesium turnings

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Three-neck round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle and magnetic stirrer

-

Inert gas supply (nitrogen or argon)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Preparation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and inert gas inlet.

-

Add magnesium turnings to the flask. Add a single crystal of iodine to help initiate the reaction.

-

In the dropping funnel, place a solution of bromocyclopentane in anhydrous diethyl ether.

-

Add a small portion of the bromocyclopentane solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by bubbling and heat), gently warm the flask.

-

Once initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the cyclopentylmagnesium bromide reagent.

-

-

Alkylation Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of isobutyl bromide in anhydrous diethyl ether to the dropping funnel.

-

Add the isobutyl bromide solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the diethyl ether solvent by rotary evaporation.

-

The resulting crude product can be purified by fractional distillation to yield pure (2-methylpropyl)cyclopentane.

-

Synthetic Pathways Visualization

The following diagrams illustrate the logical flow of the two primary synthetic routes described in the experimental protocols.

Caption: Synthetic routes to (2-methylpropyl)cyclopentane.

Caption: General workflow for catalytic hydrogenation.

References

An In-depth Technical Guide to the Health and Safety of Isobutylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Isobutylcyclopentane (CAS No. 3788-32-7), tailored for a technical audience. It includes a summary of its physicochemical properties, toxicological profile, and flammability, along with detailed descriptions of the standardized experimental protocols used to determine these characteristics.

Chemical and Physical Properties

Isobutylcyclopentane is a cyclic alkane with the molecular formula C9H18.[1][2] It is a colorless liquid and is used as a solvent and a chemical intermediate in the synthesis of various organic compounds.[1]

Table 1: Physical and Chemical Properties of Isobutylcyclopentane

| Property | Value | Source |

| Molecular Formula | C9H18 | [1][2][3] |

| Molecular Weight | 126.24 g/mol | [1][2][3] |

| CAS Number | 3788-32-7 | [1][3][4] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -115.22 °C | [1] |

| Boiling Point | 147.97 °C | [1] |

| Flash Point | 31.5 °C | [1] |

| Density | 0.7769 g/cm³ | [1] |

| Vapor Pressure | 4.95 mmHg at 25°C | [1] |

| Refractive Index | 1.4273 | [1] |

Toxicological Data

Isobutylcyclopentane is classified as harmful if swallowed and is very toxic to aquatic life.[2][3][5] Overexposure may lead to skin and eye irritation and can have anesthetic effects such as drowsiness, dizziness, and headache.[3][6][7]

Table 2: Summary of Toxicological Hazards

| Hazard | GHS Classification | Key Findings |

| Acute Oral Toxicity | Category 4: Harmful if swallowed (H302) | Based on aggregated notifications to the ECHA C&L Inventory.[2][3][5] |

| Skin Irritation | Not classified, but irritation is a potential hazard. | Overexposure may cause skin irritation.[3][6][7] |

| Eye Irritation | Not classified, but irritation is a potential hazard. | Overexposure may cause eye irritation.[3][6][7] |

| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life (H400) | Based on aggregated notifications to the ECHA C&L Inventory.[2][3][5] |

| Neurotoxicity | Neurotoxin - Acute solvent syndrome | May have anesthetic effects (drowsiness, dizziness, and headache).[3][6][7][8] |

Flammability Data

Isobutylcyclopentane is a flammable liquid.[3]

Table 3: Flammability Hazards

| Hazard | GHS Classification | Details |

| Flammability | Flammable Liquid Category 3 (H226) | Flash Point: 31.5°C.[1][3] |

Experimental Protocols

The following sections describe the standardized methodologies likely used to obtain the health and safety data for Isobutylcyclopentane. These are based on OECD and ASTM guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the toxicity of a substance when administered orally in a stepwise procedure.

-

Principle: The test substance is administered orally to a group of animals (typically rodents) at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[9] The absence or presence of mortality in a group of animals determines the next step, allowing for classification of the substance.[9]

-

Procedure:

-

A starting dose is selected based on available information.

-

The substance is administered to a group of three female rats by gavage.[9]

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used.[9]

-

The procedure is continued until the dose causing mortality is identified or no mortality is observed at the highest dose level.[11]

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS).[12]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test method is used to identify substances that are irritant to the skin.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[1][13] Skin irritation is identified by its ability to decrease cell viability below a defined threshold.[14]

-

Procedure:

-

Data Analysis: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[1][14]

Acute Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test is used to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[15][16] The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[15]

-

Procedure:

-

Data Analysis: The scores are evaluated to determine the irritant potential of the substance. The reversibility of the lesions is also assessed.[16]

Aquatic Toxicity - OECD Test Guideline 203 (Fish, Acute Toxicity Test)

This test is designed to determine the median lethal concentration (LC50) of a substance to fish.

-

Principle: Fish are exposed to the test substance added to water at a range of concentrations for a period of 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period.

-

Procedure:

-

Groups of fish are exposed to different concentrations of the test substance in a controlled environment.

-

A control group is exposed to water without the test substance.

-

Observations of mortality and any sublethal effects are made and recorded.

-

-

Data Analysis: The LC50, the concentration that is lethal to 50% of the test fish, is determined statistically.

Flammability - ASTM D56 (Standard Test Method for Flash Point by Tag Closed Cup Tester)

This method is used to determine the flash point of volatile liquids.[18]

-

Principle: A sample of the liquid is placed in a closed cup and heated at a controlled rate.[18] A small flame is periodically passed over the opening in the cup. The flash point is the lowest temperature at which the vapors above the liquid ignite.[18]

-

Procedure:

-

The sample is placed in the test cup of the Tag Closed Cup Tester.

-

The sample is heated at a slow, constant rate.

-

An ignition source is applied at specified intervals.

-

-

Data Analysis: The temperature at which a flash is observed is recorded as the flash point.

Visualizations

Chemical Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance, incorporating the experimental protocols described above.

Caption: General workflow for chemical hazard assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Buy Isobutylcyclopentane | 3788-32-7 [smolecule.com]

- 3. store.astm.org [store.astm.org]

- 4. Page loading... [guidechem.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 7. Isobutylcyclopentane - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Isobutylcyclopentane | C9H18 | CID 77414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. researchgate.net [researchgate.net]

- 13. senzagen.com [senzagen.com]

- 14. x-cellr8.com [x-cellr8.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. lcslaboratory.com [lcslaboratory.com]

Environmental Impact of Isobutylcyclopentane: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental impact of isobutylcyclopentane. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data on the ecotoxicity, biodegradability, bioaccumulation potential, and atmospheric fate of isobutylcyclopentane and its structural analogs. Due to the limited availability of direct experimental data for isobutylcyclopentane, this guide incorporates information from closely related C9 cycloalkanes to provide a robust assessment. Standard experimental protocols for evaluating the environmental parameters of chemical substances are detailed, and logical workflows for environmental risk assessment and atmospheric degradation are presented through diagrams. All quantitative data is summarized in tabular format for clarity and comparative analysis.

Introduction

Isobutylcyclopentane ((2-methylpropyl)cyclopentane, CAS No: 3788-32-7) is a cycloalkane with the molecular formula C9H18. Its use in various industrial applications, including as a solvent and in the synthesis of pharmaceuticals, necessitates a thorough understanding of its environmental footprint. This guide aims to consolidate the existing knowledge and provide a framework for assessing the environmental risks associated with isobutylcyclopentane.

Physicochemical Properties

The environmental distribution and behavior of a chemical are largely dictated by its physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C9H18 | - |

| Molecular Weight | 126.24 g/mol | [1] |

| Boiling Point | 147.97°C | [1] |

| Flash Point | 31.5°C | [1] |

| Vapor Pressure | 4.95 mmHg at 25°C | [1] |

| Predicted XlogP | 4.3 | |

| Estimated logP (o/w) (for propylcyclohexane) | 4.717 | [2] |

The predicted octanol-water partition coefficient (XlogP and logP) suggests a tendency for isobutylcyclopentane to partition into organic matter and biota rather than remaining in the aqueous phase.

Ecotoxicity

The potential for a substance to cause harm to aquatic organisms is a critical component of its environmental risk profile.

Hazard Classification

Isobutylcyclopentane is classified under the Globally Harmonized System (GHS) with the hazard statement H400: "Very toxic to aquatic life".[3][4][5] This classification indicates a high potential for adverse effects on aquatic ecosystems.

Quantitative Ecotoxicity Data (Analog Data)

| Test Organism | Endpoint | Duration | Value (mg/L) | Substance | Source |

| Fish | LC50 | 96 hours | 10 - 30 | C9-12 Hydrocarbon Mixture | [3][6] |

| Daphnia | EC50 | 48 hours | 10 - 22 | C9-12 Hydrocarbon Mixture | [6] |

| Algae | IC50 | 72 hours | 4.6 - 10 | C9-12 Hydrocarbon Mixture | [6] |

| Daphnia | LOEC (reproduction) | 21 days | 0.32 | C7-C9 Hydrocarbon Mixture | [1] |

| Daphnia | NOEC (reproduction) | 21 days | 0.17 | C7-C9 Hydrocarbon Mixture | [1] |

| Daphnia | EC50 (survival) | 21 days | 0.23 | C7-C9 Hydrocarbon Mixture | [1] |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. IC50: Inhibitory Concentration for 50% of the test population. LOEC: Lowest Observed Effect Concentration. NOEC: No Observed Effect Concentration.

Experimental Protocols for Aquatic Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are employed to determine the aquatic toxicity of chemical substances.

-

OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.

-

OECD 202: Daphnia sp., Acute Immobilisation Test: This guideline outlines a method to determine the concentration at which 50% of Daphnia magna are immobilized (EC50) after 48 hours of exposure.

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of freshwater algae, typically over 72 hours, to determine the concentration that inhibits growth by 50% (IC50).

Biodegradability

The persistence of a chemical in the environment is determined by its susceptibility to degradation, primarily through microbial action.

Expected Biodegradability

While direct experimental data for isobutylcyclopentane is unavailable, a safety data sheet for a C9-12 hydrocarbon mixture suggests that the components are expected to be biodegradable.[6] Furthermore, research on Alcanivorax sp. has demonstrated the ability of this bacterium to degrade long-chain n-alkylcyclohexanes through the oxidation of the alkyl side chain, indicating a plausible degradation pathway for isobutylcyclopentane.[7]

Experimental Protocol for Ready Biodegradability (OECD 301)

The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals. A commonly used method is the OECD 301B: CO2 Evolution Test .

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge. The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

-

Measurement: The degradation of the test substance is determined by measuring the amount of carbon dioxide produced.

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test period.

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues.

Bioaccumulation Prediction

The potential for a substance to bioaccumulate is often initially assessed by its octanol-water partition coefficient (logP or Kow). The predicted XlogP for isobutylcyclopentane is 4.3, and the estimated logP for the analog propylcyclohexane is 4.717.[2] These values are above the threshold of 3, which is often used as a trigger for further bioaccumulation testing, suggesting that isobutylcyclopentane has the potential to bioaccumulate.

Experimental Protocol for Bioaccumulation in Fish (OECD 305)

The OECD 305 guideline is the standard method for determining the Bioconcentration Factor (BCF) in fish.

-

Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. In the depuration phase, the fish are transferred to a clean environment.

-

Measurement: The concentration of the test substance in the fish tissue and the water is measured at regular intervals during both phases.

-

Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. It can also be determined from the kinetic rate constants of uptake and depuration.

-

Interpretation: A high BCF value indicates a greater potential for the substance to bioaccumulate.

Atmospheric Fate

The fate of volatile and semi-volatile compounds in the atmosphere is an important aspect of their overall environmental impact.

Atmospheric Degradation Pathway

The primary degradation pathway for cycloalkanes in the troposphere is through reaction with hydroxyl (OH) radicals.[3][4] This reaction initiates a series of oxidation steps that ultimately lead to the formation of more water-soluble and less volatile compounds, which can then be removed from the atmosphere through wet or dry deposition.

Atmospheric Lifetime

While a specific reaction rate constant for isobutylcyclopentane with OH radicals is not available, data for other cycloalkanes can provide an estimate. For instance, the atmospheric lifetime of methylcyclohexanes, based on their reaction with OH radicals, is estimated to be between 16 and 24 hours.[4] A study on cyclohexanol calculated a similar atmospheric lifetime of 15 hours.[8] This suggests that isobutylcyclopentane is likely to have a relatively short atmospheric lifetime and is not expected to persist in the air for long periods.

Signaling Pathways and Environmental Workflows

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in organisms that are affected by isobutylcyclopentane. The primary mode of acute toxicity for narcotic chemicals like isobutylcyclopentane is believed to be disruption of cell membrane function.

Environmental Risk Assessment Workflow

A generalized workflow for the environmental risk assessment of a chemical like isobutylcyclopentane is presented below. This workflow integrates the evaluation of its intrinsic properties with its potential for environmental exposure.

Atmospheric Degradation Workflow

The atmospheric degradation of isobutylcyclopentane is initiated by reaction with hydroxyl radicals, leading to a cascade of reactions.

Conclusion

While direct experimental data on the environmental impact of isobutylcyclopentane is limited, a comprehensive assessment based on its GHS classification and data from structural analogs indicates a significant potential for aquatic toxicity. The predicted physicochemical properties suggest a likelihood of partitioning to organic matter and a potential for bioaccumulation, warranting further investigation through standardized testing. The available information on related cycloalkanes suggests that isobutylcyclopentane is likely to be biodegradable and has a relatively short atmospheric lifetime. For a definitive environmental risk assessment, it is imperative to generate empirical data for isobutylcyclopentane following standardized OECD protocols for ecotoxicity, biodegradability, and bioaccumulation.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. propyl cyclohexane, 1678-92-8 [thegoodscentscompany.com]

- 3. ob.olis.is [ob.olis.is]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Isobutylcyclopentane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of isobutylcyclopentane, a saturated hydrocarbon with potential applications as a solvent and intermediate in organic synthesis. Two primary synthetic routes are discussed: the direct alkylation of cyclopentane and a more elaborated two-step synthesis involving the formation of an isobutylcyclopentene intermediate followed by catalytic hydrogenation. Due to the challenges associated with the direct alkylation of alkanes, this guide will focus on providing a detailed experimental protocol for the more robust and higher-yielding two-step synthesis. This latter approach involves the Grignard reaction of cyclopentanone with isobutylmagnesium bromide to produce 1-isobutylcyclopentan-1-ol, followed by dehydration to isobutylcyclopentene, and subsequent catalytic hydrogenation to the final product, isobutylcyclopentane.

Introduction

Isobutylcyclopentane is a cycloalkane that holds interest in various chemical research and development areas. Its synthesis can be approached through several methods, with the alkylation of cyclopentane being a primary consideration. Direct alkylation of alkanes, however, can be challenging and often leads to low yields and a mixture of products. A more controlled and versatile method involves a multi-step synthesis that offers higher purity and yield of the desired product. This document outlines the protocols for such a synthesis, providing a reliable method for laboratory-scale preparation of isobutylcyclopentane.

Data Presentation

Table 1: Reactants and Products for the Two-Step Synthesis of Isobutylcyclopentane

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.948 |

| Isobutyl Bromide | C₄H₉Br | 137.02 | 91.3 | 1.264 |

| Magnesium Turnings | Mg | 24.31 | 1090 | 1.738 |

| 1-Isobutylcyclopentan-1-ol | C₉H₁₈O | 142.24 | ~180-185 (est.) | ~0.89 (est.) |

| Isobutylcyclopentene (mixture of isomers) | C₉H₁₆ | 124.22 | ~145-150 (est.) | ~0.78 (est.) |

| Isobutylcyclopentane | C₉H₁₈ | 126.24 | 147 | 0.773 |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Grignard Reaction | Cyclopentanone, Isobutylmagnesium Bromide | Diethyl Ether | 0 to reflux | 2-4 | 80-90 |

| Dehydration | 1-Isobutylcyclopentan-1-ol | H₂SO₄ (cat.) | 100-120 | 1-2 | 70-85 |

| Catalytic Hydrogenation | Isobutylcyclopentene | Pd/C | Room Temp. | 2-6 | >95 |

Experimental Protocols

Protocol 1: Synthesis of 1-Isobutylcyclopentan-1-ol via Grignard Reaction

This protocol details the synthesis of the alcohol intermediate, 1-isobutylcyclopentan-1-ol, from cyclopentanone and isobutylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Isobutyl bromide

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equiv.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of isobutyl bromide (1.1 equiv.) in anhydrous diethyl ether.

-

Add a small portion of the isobutyl bromide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve cyclopentanone (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation. The crude 1-isobutylcyclopentan-1-ol can be purified by vacuum distillation.

-

Protocol 2: Dehydration of 1-Isobutylcyclopentan-1-ol to Isobutylcyclopentene

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form the alkene intermediate.

Materials:

-

1-Isobutylcyclopentan-1-ol

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

Place 1-isobutylcyclopentan-1-ol (1.0 equiv.) in a round-bottom flask equipped for distillation.

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

-

Dehydration and Distillation:

-

Heat the mixture gently. The isobutylcyclopentene product will distill as it is formed. Collect the distillate, which will also contain water.

-

Continue the distillation until no more organic product is collected.

-

-

Work-up and Purification:

-

Transfer the distillate to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The crude isobutylcyclopentene (a mixture of isomers) can be purified by simple distillation.

-

Protocol 3: Catalytic Hydrogenation of Isobutylcyclopentene to Isobutylcyclopentane

This protocol details the final step of converting the alkene to the desired saturated cycloalkane.

Materials:

-

Isobutylcyclopentene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Magnetic stirrer

Procedure:

-

Reaction Setup:

-

In a round-bottom flask or a hydrogenation vessel, dissolve isobutylcyclopentene (1.0 equiv.) in a suitable solvent like ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium).

-

-

Hydrogenation:

-

Seal the vessel and purge it with hydrogen gas to remove air.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-6 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-